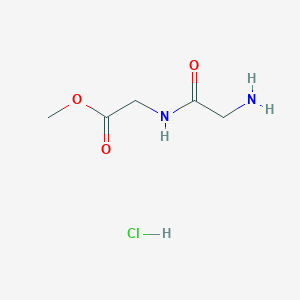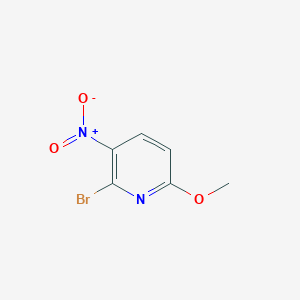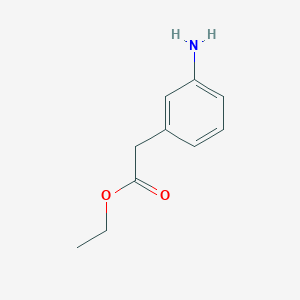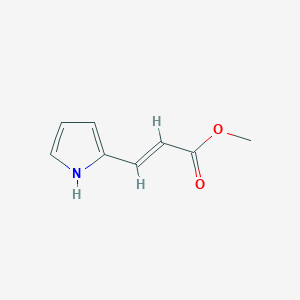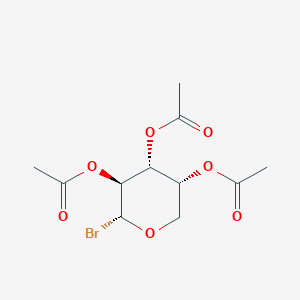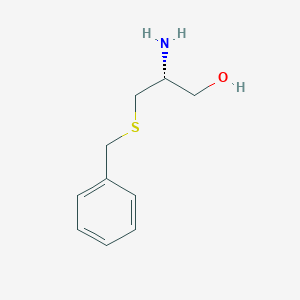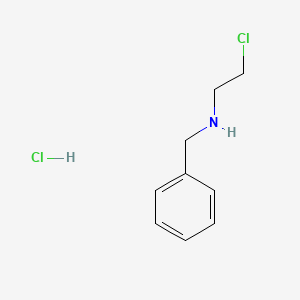
Diethyl (ethoxymethyl)phosphonate
Übersicht
Beschreibung
Diethyl (ethoxymethyl)phosphonate is a chemical compound with the molecular formula C7H17O4P . It has an average mass of 196.181 Da and a monoisotopic mass of 196.086441 Da .
Molecular Structure Analysis
Diethyl (ethoxymethyl)phosphonate has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds . Its polar surface area is 55 Ų, and it has a molar refractivity of 46.6±0.3 cm³ .Chemical Reactions Analysis
While specific chemical reactions involving Diethyl (ethoxymethyl)phosphonate are not available, phosphonates in general have been used in a variety of chemical reactions. For instance, they have been used in the preparation of mixed phosphonates, phosphonamidates, phosphonothioates, and phosphinates .Physical And Chemical Properties Analysis
Diethyl (ethoxymethyl)phosphonate has a density of 1.0±0.1 g/cm³, a boiling point of 239.2±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . Its enthalpy of vaporization is 45.7±3.0 kJ/mol, and it has a flash point of 112.6±42.9 °C .Wissenschaftliche Forschungsanwendungen
Diethyl (Ethoxymethyl)phosphonate: Scientific Research Applications
Organic Synthesis: Diethyl (ethoxymethyl)phosphonate is used as an intermediate in organic synthesis, particularly in the Horner-Emmons reaction, which is useful for creating substituted nitriles and their amide and heterocyclic derivatives .
Corrosion Inhibition: Phosphonates, including diethyl (ethoxymethyl)phosphonate, have been researched for their potential as corrosion inhibitors, which could be valuable in protecting metals and alloys in various industrial applications .
Biological Activity: While not specific to diethyl (ethoxymethyl)phosphonate, phosphonates are studied for their biological activities, including interactions with proteins and potential medicinal applications .
Safety and Hazards
Wirkmechanismus
Target of Action
Diethyl (ethoxymethyl)phosphonate is an organophosphorus compound . It has been found to interact with targets such as Diacylglycerol acyltransferase/mycolyltransferase Ag85C and Cholinesterase . These targets play crucial roles in various biological processes. For instance, the antigen 85 proteins (FbpA, FbpB, FbpC) are responsible for the high affinity of mycobacteria to fibronectin, a large adhesive glycoprotein, which facilitates the attachment of M.tuberculosis to murine alveolar macrophages (AMs) .
Mode of Action
It is known that phosphonates have garnered considerable attention due to their singular biological properties and synthetic potential . They often inhibit enzymes utilizing various phosphates as substrates . The phosphonate functional group remains a cornerstone of modern organic chemistry .
Biochemical Pathways
Phosphonates, including Diethyl (ethoxymethyl)phosphonate, are involved in various biochemical pathways. They are commonly used as analogues of amino acids . As phosphonates present enhanced resistance towards hydrolysis, the phosphonate moiety has proven very useful in the development of potential drugs and agrochemicals . .
Pharmacokinetics
It is known that the bioavailability of phosphonates can be improved by transforming them into an appropriate prodrug by derivatizing their charged functionalities . Prodrugs with suitable pharmacokinetics include amino acid phosphoramidates, pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) esters, alkyl and alkoxyalkyl esters, salicylic esters, (methyl-2-oxo-1,3-dioxol-4-yl) methyl (ODOL) esters and peptidomimetic prodrugs .
Result of Action
Phosphonates, in general, have been found to exhibit interesting biological activities . They are used in the development of potential drugs and agrochemicals due to their enhanced resistance towards hydrolysis .
Action Environment
The action, efficacy, and stability of Diethyl (ethoxymethyl)phosphonate can be influenced by various environmental factors. It is known that the synthesis of phosphonates relies on either the action of trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite . These methods lead to symmetric phosphonates .
Eigenschaften
IUPAC Name |
1-(diethoxyphosphorylmethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O4P/c1-4-9-7-12(8,10-5-2)11-6-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELDURRTQRGRMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60520370 | |
| Record name | Diethyl (ethoxymethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60520370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (ethoxymethyl)phosphonate | |
CAS RN |
10419-80-4 | |
| Record name | Diethyl (ethoxymethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60520370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (Ethoxymethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-Bromoethyl)-1H-benzo[d]imidazole](/img/structure/B1338715.png)
